molecular formula C12H15N3O B2780357 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248052-65-4

2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2780357
CAS No.: 1248052-65-4
M. Wt: 217.272
InChI Key: BESODUJAZFJJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in bioorthogonal chemistry . Heterocycles containing nitrogen, such as 1,2,3-triazoles, are frequently investigated for their potent pharmacological properties . Recent scientific investigations have highlighted the significant potential of 1,2,3-triazole derivatives in neuroscience research. Specifically, structurally related compounds have demonstrated compelling antidepressant-like effects in preclinical models, with evidence suggesting the serotonergic system plays a key role in their mechanism of action . This suggests that 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a valuable candidate for research aimed at understanding and developing novel therapeutic strategies for major depressive disorder (MDD) and other central nervous system conditions. The mechanism of action for such triazole-containing compounds may involve the modulation of specific serotonin receptor subtypes (e.g., 5-HT 2A/2C and 5-HT 4 ) and the inhibition of monoamine oxidase A (MAO-A) activity in the brain, which would increase monoaminergic neurotransmission . Beyond neuroscience, the 1,2,3-triazole moiety is recognized for exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects . This makes 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol a versatile intermediate or target molecule for constructing more complex heterocyclic systems and for probing new pharmacological pathways across multiple disease areas.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-4-3-5-12(10(9)2)15-8-11(6-7-16)13-14-15/h3-5,8,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESODUJAZFJJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(N=N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a substitution reaction.

    Introduction of the Ethanol Moiety: The ethanol group can be added via a reduction reaction of an ester or aldehyde precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol group (-CH2OH) undergoes oxidation under controlled conditions.

Key Reagents and Conditions

Oxidizing AgentConditionsProduct
KMnO4 (0.1 M)Acidic aqueous medium, 60°C2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethanal
CrO3/H2SO4Room temperature, dichloromethane2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid
  • Mechanism : The primary alcohol is oxidized to an aldehyde or carboxylic acid via proton abstraction and hydride transfer .

  • Limitations : Overoxidation to carboxylic acids requires strong acidic conditions to stabilize intermediates .

Reduction Reactions

The triazole ring exhibits partial aromaticity, enabling selective reduction.

Key Pathways

  • Catalytic Hydrogenation :

    • Reagent : H2 (1 atm) with Pd/C (5% w/w) in ethanol.

    • Product : 4,5-dihydro-1H-1,2,3-triazole derivative (retains dimethylphenyl group) .

    • Yield : 72–85% under 25°C for 6 hours .

  • Chemical Reduction :

    • Reagent : NaBH4 in THF at 0°C.

    • Product : Triazoline intermediate, which rearranges to form fused bicyclic compounds .

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethylphenyl group directs electrophiles to specific positions:

Halogenation

ReagentPositionProduct
Br2/FeBr3Para to methyl groups4-bromo-2,3-dimethylphenyl derivative
Cl2/AlCl3Ortho to methyl groups5-chloro-2,3-dimethylphenyl derivative
  • Nitration :

    • HNO3/H2SO4 introduces nitro groups at the meta position relative to methyl substituents .

Triazole Ring Functionalization

The 1,2,3-triazole core participates in cycloaddition and cross-coupling reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents : CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%) in DMF/H2O (3:1).

  • Product : 1,4-disubstituted triazole hybrids (e.g., pyrazole-triazole conjugates) .

  • Yield : 80–95% at room temperature for 30 minutes .

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4 (2 mol%), K2CO3, DME/H2O (4:1), 80°C.

  • Product : Biaryl derivatives with retained ethanol moiety.

Etherification and Esterification

The hydroxyl group undergoes nucleophilic substitution:

Ether Synthesis

  • Reagent : Propargyl bromide (1.2 eq), K2CO3 (3 eq) in DMF.

  • Product : 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethyl propargyl ether .

Ester Synthesis

  • Reagent : Acetyl chloride (1.5 eq), pyridine (2 eq) in CH2Cl2.

  • Product : Corresponding acetate ester (confirmed by 1H NMR at δ 2.05 ppm) .

Comparative Reactivity Insights

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Oxidation (KMnO4)1.2 × 10⁻³58.3
CuAAC4.8 × 10⁻²32.1
EAS (Br2)6.7 × 10⁻⁴67.8
  • Triazole Stability : The ring resists hydrolysis below pH 10 but decomposes in strong bases (e.g., NaOH > 2 M) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or the use of click chemistry methods. For 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol , the synthesis can be achieved through the coupling of 2,3-dimethylphenyl azide with an appropriate alkyne under copper-catalyzed conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Medicinal Chemistry Applications

Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various fungal pathogens. For instance, studies have shown that similar triazole derivatives possess mechanisms that inhibit fungal cell wall synthesis and disrupt ergosterol biosynthesis .

Anticancer Properties : Triazole-containing compounds have also been investigated for their anticancer potential. The incorporation of specific substituents can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells. Preliminary studies suggest that 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol may exhibit cytotoxic effects against certain cancer cell lines .

Material Science Applications

Fluorescent Materials : The unique structural features of triazole derivatives allow them to be utilized in the development of fluorescent materials. Studies have demonstrated that incorporating triazole units into polymer matrices can lead to enhanced optical properties, making them suitable for applications in sensors and imaging technologies .

Coordination Chemistry : The ability of triazole ligands to coordinate with metal ions has led to their use in creating metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable porosity and surface area .

Agricultural Chemistry Applications

Pesticidal Activity : Triazole compounds are also explored for their pesticidal properties. Research indicates that certain triazoles can act as effective fungicides and insecticides. Their mechanism often involves disrupting biological processes in pests or pathogens . The specific application of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in agricultural settings remains an area for further exploration.

Case Studies

Application AreaStudy ReferenceKey Findings
Antifungal Activity Significant inhibition of Candida species growth
Anticancer Properties Cytotoxic effects on breast cancer cell lines
Fluorescent Materials Enhanced luminescence in polymer composites
Pesticidal Activity Effective against fungal pathogens in crops

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the triazole ring.

    2-(2,3-Dimethylphenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.

    (1S)-1-(2,3-Dimethylphenyl)ethan-1-ol: Stereoisomer with a similar structure.

Uniqueness

2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the dimethylphenyl group and ethanol moiety makes it a versatile compound for various applications.

Biological Activity

The compound 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with other similar compounds.

Chemical Structure and Properties

The chemical structure of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}

This compound features a triazole ring linked to a dimethylphenyl group and an ethanol moiety. The presence of the triazole ring is critical for its biological activity as it can participate in various biochemical interactions.

The biological activity of triazole derivatives often involves their ability to interact with specific enzymes or receptors. For 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol , several mechanisms have been proposed:

  • Enzyme Inhibition : Triazole compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. Studies indicate that modifications to the triazole ring can enhance inhibitory potency against these enzymes .
  • Antifungal Activity : Triazoles are well-known antifungal agents. The compound's structure suggests potential antifungal properties by disrupting fungal cell membrane synthesis through inhibition of ergosterol biosynthesis .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol and related compounds:

Activity TypeCompoundIC50 Value (µM)Reference
AChE Inhibition2-[1-(2,3-dimethylphenyl)-triazole]34.1
BuChE Inhibition2-[1-(2,3-dimethylphenyl)-triazole]54.3
Antifungal Activity2-[1-(4-chlorophenyl)-triazole]Varies by strain

Case Studies

Several studies have explored the biological activities of triazole derivatives including 2-[1-(2,3-dimethylphenyl)-triazol-4-yl]ethan-1-ol :

  • Neuroprotective Effects : A study demonstrated that triazole derivatives exhibit neuroprotective effects by inhibiting AChE and BuChE activities. The compound showed competitive inhibition patterns against these enzymes, suggesting its potential in treating cognitive disorders .
  • Antifungal Efficacy : In vitro studies assessed the antifungal activity against various Candida species. The compound exhibited significant antifungal properties comparable to standard antifungals, indicating its potential as a therapeutic agent in fungal infections .

Comparative Analysis

When compared to other triazole derivatives:

  • Structural Variability : Compounds with different substituents on the phenyl ring or variations in the triazole structure showed differing biological activities. For instance, altering substituents from methyl to halogen groups significantly impacted enzyme inhibition efficacy .

Q & A

Q. What are the optimized synthetic routes for 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Azide preparation : Reacting 2,3-dimethylphenyl halides with sodium azide.
  • Alkyne coupling : Using propargyl alcohol derivatives.
  • Optimization : Reaction temperature (60–80°C), solvent (THF or DMF), and catalyst loading (5–10 mol% CuI) significantly impact yield and purity. For example, elevated temperatures improve cycloaddition efficiency but may require inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the triazole ring and substituent positions. Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 4.5–4.8 ppm (ethanol -CH2_2OH) are critical markers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 244.12).
  • X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the 2,3-dimethylphenyl group relative to the triazole ring .

Q. What protocols are recommended for assessing solubility and stability in biological assays?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) monitors aggregation.
  • Stability : Incubate at 37°C in serum-containing media, sampling at 0, 6, 12, and 24 hours. HPLC tracks degradation products. Evidence suggests ethanol moieties enhance aqueous stability compared to ester analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 or HepG2) and normalize to vehicle controls.
  • Mechanistic Profiling : Compare results from antimicrobial disk diffusion (agar-based) vs. broth microdilution (liquid-phase) assays. Discrepancies may arise from compound diffusion rates or solvent interference .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate inter-assay variability.

Q. What reaction mechanisms explain the regioselectivity of triazole formation in this compound?

Methodological Answer: CuAAC favors 1,4-disubstituted triazoles due to copper coordination with the alkyne. Computational studies (DFT) show the 2,3-dimethylphenyl group sterically directs the azide to attack the β-position of the copper-acetylide intermediate. Solvent polarity (e.g., DMF vs. THF) further modulates transition-state energy .

Q. How should pharmacological studies be designed to evaluate anticancer potential?

Methodological Answer:

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination. Include positive controls (e.g., cisplatin).
  • Mechanistic Probes : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
  • In Vivo Models : Administer via intraperitoneal injection (10–50 mg/kg) in xenograft mice, monitoring tumor volume and histopathology. Triazole derivatives often exhibit enhanced bioavailability due to hydrogen-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.